[(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride
Description
[(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular structure, which includes a chlorophenyl group and a dimethylaminoethyl group, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
1081776-46-6 |
|---|---|
Molecular Formula |
C11H19Cl3N2 |
Molecular Weight |
285.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-(dimethylamino)ethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
[(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(4-bromophenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride
- [(4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride
- [(4-methylphenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride
Uniqueness
[(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine dihydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
